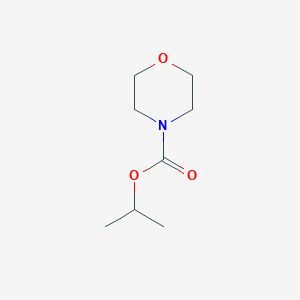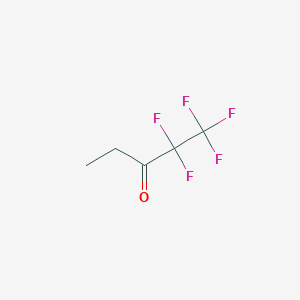
3-Fluoro-2-hydrazinylpyridine
Overview
Description
3-Fluoro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-hydrazinylpyridine is 1S/C5H6FN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) . The InChI key is HXRVAPHVNZCFJM-UHFFFAOYSA-N .It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Medical Imaging Applications
3-Fluoro-2-hydrazinylpyridine derivatives have been explored for their potential in medical imaging, particularly in Positron Emission Tomography (PET). For instance, the development of fluorine-18 labeled fluoropyridines, such as 3-[18F]fluoropyridine, has shown promise due to the stable positioning of fluorine, which enhances the potential of radiotracers in vivo without the limitations associated with the lability of fluorine at other positions Carroll, Nairne, & Woodcraft, 2007.
Organic Synthesis
In organic chemistry, 3-Fluoro-2-hydrazinylpyridine has been used as a precursor or intermediate for synthesizing various compounds. An example includes the efficient functionalization of 2-fluoro-4-methylpyridine, leading to novel alkylating agents and cognition enhancers Pesti et al., 2000. Another study involved the synthesis of novel fluorine-substituted heterobicyclic nitrogen systems, which were evaluated for their potential as HIV-1 inhibitors, showcasing the versatility of 3-Fluoro-2-hydrazinylpyridine derivatives in medicinal chemistry Abdel-Rahman, Makki, & Al-Romaizan, 2014.
Fluorescent Probe Development
The compound has also found applications in the design of fluorescent probes. For instance, a new class of triazaborolopyridinium fluorescent probes synthesized from 2-hydrazinylpyridine and evaluated for live-cell imaging applications, demonstrates the compound's utility in developing small-molecule probes for biomedical research Hapuarachchige et al., 2011.
Safety and Hazards
properties
IUPAC Name |
(3-fluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRVAPHVNZCFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650426 | |
| Record name | 3-Fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-hydrazinylpyridine | |
CAS RN |
887266-57-1 | |
| Record name | 3-Fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


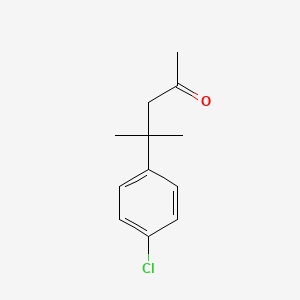




![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)


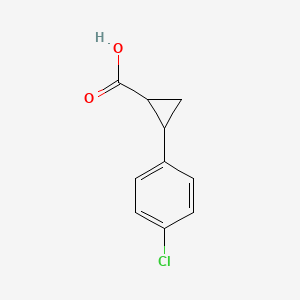

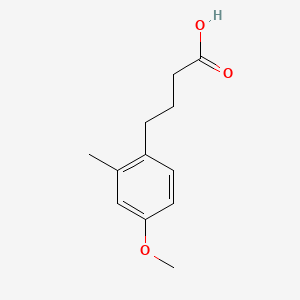
![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)
